molecular formula C23H27N2O4P B11404694 diethyl {2-[(E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

diethyl {2-[(E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11404694
M. Wt: 426.4 g/mol
InChI Key: AGHDEJBSHULKCK-FOCLMDBBSA-N
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Description

DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and phenylethenyl and phenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phosphonate Group: This step often involves the use of diethyl phosphite in the presence of a base such as sodium hydride.

    Attachment of Phenylethenyl and Phenylethyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenylethenyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halide precursors and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE shares similarities with other phosphonate-containing compounds and oxazole derivatives.
  • Other similar compounds: include various oxazole-based phosphonates and phenylethenyl-substituted phosphonates.

Uniqueness

What sets DIETHYL {2-[(1E)-2-PHENYLETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H27N2O4P

Molecular Weight

426.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H27N2O4P/c1-3-27-30(26,28-4-2)23-22(24-18-17-20-13-9-6-10-14-20)29-21(25-23)16-15-19-11-7-5-8-12-19/h5-16,24H,3-4,17-18H2,1-2H3/b16-15+

InChI Key

AGHDEJBSHULKCK-FOCLMDBBSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCCC3=CC=CC=C3)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCCC3=CC=CC=C3)OCC

Origin of Product

United States

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